molecular formula C15H19NO2S B11776100 ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate

ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11776100
M. Wt: 277.4 g/mol
InChI Key: QVTMDWORVHUYDB-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a pyrrole ring and a thiophene ring. These heterocyclic structures are known for their stability and reactivity, making this compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of 2,5-dimethylpyrrole with ethyl bromoacetate, followed by cyclization with 2,5-dimethylthiophene-3-carboxylic acid under acidic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate is unique due to its combined pyrrole and thiophene rings, which provide distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C15H19NO2S

Molecular Weight

277.4 g/mol

IUPAC Name

ethyl 2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C15H19NO2S/c1-6-18-15(17)13-11(4)12(5)19-14(13)16-9(2)7-8-10(16)3/h7-8H,6H2,1-5H3

InChI Key

QVTMDWORVHUYDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N2C(=CC=C2C)C

Origin of Product

United States

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